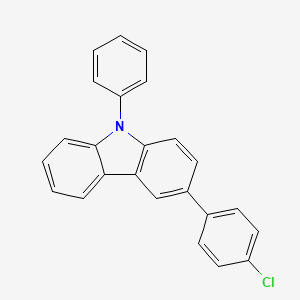

3-(4-Chlorophenyl)-9-phenyl-9H-carbazole

Description

Historical Context and Evolution of Carbazole (B46965) Chemistry in Materials Science

The journey of carbazole began with its discovery in 1872 by Carl Graebe and Carl Glaser, who first isolated it from coal tar. For many decades, its chemistry was primarily of academic interest. A significant turning point came with the discovery of the photoconductive properties of poly(N-vinylcarbazole) (PVK). This polymer became a benchmark material in the field of xerography (photocopying), marking carbazole's entry into materials science.

The subsequent rise of organic electronics, particularly organic light-emitting diodes (OLEDs), catalyzed an explosion of research into carbazole derivatives. rsc.org Scientists recognized that the carbazole core's electron-rich nature and high triplet energy made it an ideal candidate for host materials in phosphorescent OLEDs, as well as a fundamental unit for constructing blue-light emitters. ub.eduresearchgate.net Over the past two decades, research has expanded to include applications in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and sensor technology, solidifying carbazole's status as a privileged scaffold in modern chemical research. nih.govnih.gov

Structural Features and Electronic Properties of the Carbazole Core Relevant to Functionalization

The carbazole molecule consists of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring. This planar, rigid structure is endowed with a large π-conjugated system, which is the origin of its key electronic properties.

Electronic Properties : Carbazole is inherently an electron-donating (p-type) material with excellent hole-transporting capabilities. The nitrogen atom's lone pair of electrons contributes to the π-system, enhancing its electron-rich character. The highest occupied molecular orbital (HOMO) is primarily located on the carbazole unit, while the lowest unoccupied molecular orbital (LUMO) distribution can be tuned through substitution. This electronic flexibility is crucial for designing materials with specific energy levels for efficient charge injection and transport in electronic devices.

Functionalization Sites : The carbazole core offers several positions for chemical modification, most notably the N-9, C-3, C-6, C-2, and C-7 positions. The N-9 position is easily functionalized, which allows for the attachment of various groups to improve solubility or link the carbazole to other molecular fragments without significantly altering its core electronic structure. The C-3 and C-6 positions are electronically active and are common sites for introducing substituents to extend the π-conjugation and modulate the optoelectronic properties. researchgate.net Substitution at the C-2 and C-7 positions provides an alternative vector for extending conjugation, often leading to materials with distinct properties compared to their 3,6-disubstituted counterparts. researchgate.net

Strategic Importance of Highly Functionalized Carbazole Architectures

The ability to precisely modify the carbazole scaffold at multiple positions is of immense strategic importance. Functionalization is not merely an academic exercise but a critical tool for rational molecular engineering to achieve desired material properties.

Tuning Optoelectronic Properties : By attaching electron-donating or electron-accepting groups at specific positions, researchers can fine-tune the HOMO and LUMO energy levels, adjust the energy gap, and control the emission color of carbazole-based fluorophores. researchgate.netelsevierpure.com This is fundamental to creating efficient emitters and host materials for full-color displays and solid-state lighting.

Enhancing Physical Properties : The introduction of bulky or flexible substituents, particularly at the N-9 position, can disrupt intermolecular packing (π-π stacking). This improves the solubility of the compounds in common organic solvents, which is crucial for solution-based processing of devices, and enhances their morphological stability by preventing crystallization in thin films.

Building Complex Architectures : The carbazole unit serves as an excellent platform for constructing bipolar molecules (containing both hole-transporting and electron-transporting moieties), dendrimers, and polymers. These complex architectures are designed to achieve balanced charge transport, high photoluminescence quantum yields, and superior device performance. nih.gov

Research Rationale and Scope: Focus on 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole

Within the vast family of carbazole derivatives, This compound represents a strategically designed molecule for fundamental materials research. The rationale for its investigation is rooted in the systematic exploration of structure-property relationships in 3,9-disubstituted carbazoles.

N-9 Phenyl Substitution : The phenyl group at the N-9 position serves multiple roles. It provides significant steric hindrance that helps to create stable amorphous films and imparts high thermal stability. nih.gov

C-3 (4-Chlorophenyl) Substitution : The introduction of a 4-chlorophenyl group at the C-3 position is intended to modulate the electronic properties of the carbazole core. The chlorine atom is an electron-withdrawing group, which can influence the HOMO/LUMO energy levels and, consequently, the electrochemical and photophysical behavior of the molecule.

The scope of research on this compound focuses on elucidating how this specific substitution pattern affects its key material properties. This includes its synthesis, typically via palladium-catalyzed cross-coupling reactions, and a detailed investigation of its thermal stability, photophysical characteristics (absorption and emission), and electrochemical behavior. The data gathered provides valuable insights into how targeted functionalization can be used to engineer carbazole-based materials for potential applications in optoelectronic devices.

Detailed Research Findings

While a dedicated, comprehensive study on this compound is not extensively documented in published literature, its synthesis and properties can be reliably predicted based on well-established chemical principles and extensive research on closely related analogues.

Synthesis

The most common and efficient method for synthesizing 3-aryl-9-phenyl-9H-carbazole derivatives is the Suzuki-Miyaura cross-coupling reaction . derpharmachemica.comnih.govnih.govmdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

The logical synthetic route to this compound would involve:

Bromination of 9-phenyl-9H-carbazole : The starting material, 9-phenyl-9H-carbazole, is first brominated at the C-3 position to yield 3-bromo-9-phenyl-9H-carbazole.

Suzuki Coupling : The resulting 3-bromo-9-phenyl-9H-carbazole is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the final product.

This synthetic strategy is highly versatile and allows for the introduction of a wide variety of aryl groups onto the carbazole core with good yields.

Expected Material Properties

The properties of this compound are determined by the interplay between the carbazole core and its substituents.

Photophysical Properties

The photophysical properties are typically investigated using UV-visible absorption and photoluminescence (PL) spectroscopy. Based on studies of similar 3-aryl-9-phenyl-9H-carbazole compounds, the following characteristics are expected. researchgate.netnih.gov

Absorption : The absorption spectrum in a dilute solution (like THF or dichloromethane) would be dominated by strong π–π* transitions of the extended carbazole conjugated system, likely appearing in the UV region (around 300-350 nm). nih.gov

Emission : The compound is expected to be fluorescent, emitting light in the blue region of the spectrum (typically 400-450 nm). The emission properties may exhibit solvatochromism, where the emission maximum shifts with the polarity of the solvent, indicating a degree of intramolecular charge transfer (ICT) character in the excited state. nih.govbeilstein-journals.org The quantum yield in the solid state is crucial for device applications and is influenced by the molecular packing and rigidity of the environment.

| Property | Value | Conditions |

|---|---|---|

| Absorption Max (λabs) | ~329 nm | In THF solution |

| Emission Max (λem) | ~420-450 nm | In THF solution |

| Solid-State Emission | Blue-Green | Thin Film |

| Quantum Yield (Φ) | Variable (10-95%) | Dependent on structure and state |

Note: Data is representative of the class of 3-aryl-9-phenyl-9H-carbazole compounds and not specific experimental values for this compound. researchgate.netnih.gov

Thermal Properties

High thermal stability is a hallmark of carbazole derivatives, making them suitable for the sublimation processes used in OLED fabrication and ensuring long device lifetimes.

Decomposition Temperature (Td) : This is the temperature at which the compound begins to chemically degrade. For carbazole derivatives with phenyl substitution, Td values (corresponding to 5% weight loss) are often well above 350 °C. nih.gov

Glass Transition Temperature (Tg) : This is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg is critical for maintaining the morphological stability of thin films in devices. The bulky and rigid structure of this compound is expected to result in a high Tg, likely above 100 °C. researchgate.net

| Property | Expected Value Range |

|---|---|

| Decomposition Temp. (Td) | > 350 °C |

| Glass Transition Temp. (Tg) | > 100 °C |

Note: Values are estimations based on data for similarly structured 3,9-disubstituted carbazole compounds. researchgate.netnih.gov

Electrochemical Properties

The electrochemical properties, determined by cyclic voltammetry (CV), are crucial for assessing a material's suitability for electronic devices as they allow for the estimation of HOMO and LUMO energy levels.

Oxidation Potential : The carbazole moiety is readily oxidized. The compound is expected to show a reversible or quasi-reversible oxidation wave in its cyclic voltammogram. The potential at which this occurs is related to the HOMO energy level. Substitution at the 3-position directly influences this value. researchgate.net

HOMO/LUMO Levels : The HOMO level can be calculated from the onset of the oxidation peak, while the LUMO level can be estimated by adding the optical bandgap (calculated from the absorption edge) to the HOMO energy. These values determine the feasibility of charge injection from adjacent layers in an electronic device. For many 3,6-disubstituted carbazoles, HOMO levels are typically in the range of -5.1 to -5.5 eV. researchgate.net

| Parameter | Estimated Value Range |

|---|---|

| HOMO Level | -5.1 to -5.5 eV |

| LUMO Level | -2.0 to -2.5 eV |

| Electrochemical Bandgap | ~3.0 eV |

Note: Values are estimations based on data for analogous 3,6-disubstituted carbazole compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C24H16ClN |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-9-phenylcarbazole |

InChI |

InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H |

InChI Key |

ZZKCBPJODOKSAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C52 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl 9 Phenyl 9h Carbazole and Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of the target molecule, 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole, reveals several plausible disconnection pathways. The primary disconnections focus on the two key bonds that append the aryl substituents to the carbazole (B46965) core: the C3-C(aryl) bond and the N9-C(aryl) bond.

Pathway A: Late-Stage C-C Bond Formation This approach involves the initial synthesis of a 9-phenyl-9H-carbazole scaffold, followed by the introduction of the 4-chlorophenyl group at the C3 position.

Disconnection (C3-Caryl): This bond can be disconnected via a palladium-catalyzed cross-coupling reaction or a direct C-H arylation. This leads to precursors such as 3-bromo-9-phenyl-9H-carbazole (I) and (4-chlorophenyl)boronic acid (II) (for Suzuki-Miyaura coupling) or simply 9-phenyl-9H-carbazole (III) and a suitable 4-chlorophenyl source (for C-H functionalization).

Pathway B: Late-Stage N-Arylation In this strategy, the 3-(4-chlorophenyl)-9H-carbazole core is first assembled, followed by the N-arylation of the carbazole nitrogen.

Disconnection (N9-Caryl): This disconnection points to an Ullmann or Buchwald-Hartwig amination reaction. The key precursors would be 3-(4-chlorophenyl)-9H-carbazole (IV) and an arylating agent like iodobenzene (B50100) or bromobenzene (V) .

Pathway C: Convergent Assembly from Biphenyl (B1667301) Precursors This pathway involves the construction of the carbazole ring itself from a pre-functionalized biphenyl derivative.

Disconnection (C-N and C-C of the carbazole core): A key strategy here is the intramolecular cyclization of a substituted 2-aminobiphenyl (B1664054) derivative. This could involve a palladium-catalyzed tandem C-H functionalization and C-N bond formation from a precursor like N-(4'-(4-chlorophenyl)-[1,1'-biphenyl]-2-yl)acetamide (VI) . nih.gov

These analyses identify a core set of key precursors for the synthesis of the target molecule and its analogues:

Substituted 9H-Carbazoles (e.g., 3-bromo-9H-carbazole, 3-(4-chlorophenyl)-9H-carbazole)

Substituted 9-Aryl-9H-Carbazoles (e.g., 9-phenyl-9H-carbazole, 3-bromo-9-phenyl-9H-carbazole)

Aryl Halides (e.g., iodobenzene, bromobenzene, 1-bromo-4-chlorobenzene)

Organometallic Reagents (e.g., (4-chlorophenyl)boronic acid)

Substituted 2-Aminobiphenyls

Palladium-Catalyzed Cross-Coupling Strategies for Carbazole Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools for the synthesis of complex aromatic compounds, including highly substituted carbazoles. rsc.orgrsc.org These methods offer reliable and versatile ways to form the necessary C-C and C-N bonds.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between aryl halides or triflates and organoboron compounds. nih.govrsc.org In the context of synthesizing this compound, it is ideally suited for introducing the 4-chlorophenyl group at the C3 position of a pre-formed carbazole ring.

The typical reaction involves coupling a 3-halo-9-phenyl-9H-carbazole derivative with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromo-9H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Good |

| ortho-Bromoaniline | Arylboronic ester | CataXCium A Pd G3 | - | K₃PO₄ | THF/H₂O | 80-97 |

Data adapted from analogous reactions reported in the literature. nih.govresearchgate.netnih.gov

This methodology demonstrates high functional group tolerance and is generally characterized by mild reaction conditions and the low toxicity of boron-containing reagents. nih.gov

While the Suzuki-Miyaura coupling is prevalent, the Negishi and Stille reactions offer valuable alternatives for C-C bond formation.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions compared to other cross-coupling methods. organic-chemistry.orgwikipedia.org The synthesis could proceed by reacting a 3-halo-9-phenyl-9H-carbazole with a (4-chlorophenyl)zinc halide. This reaction is catalyzed by either palladium or nickel complexes and exhibits broad scope and functional group tolerance. wikipedia.org

The Stille coupling involves the reaction of an organohalide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.org A potential route would be the coupling of 3-bromo-9-phenyl-9H-carbazole with (4-chlorophenyl)trimethylstannane. A primary advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

The formation of the N-phenyl bond on the carbazole nitrogen is a critical step that can be efficiently achieved using the Ullmann condensation. This classic reaction involves the copper-catalyzed coupling of an amine (or its conjugate base) with an aryl halide. organic-chemistry.org Modern variations often use palladium or copper catalysts with specific ligands to achieve high yields under milder conditions. acs.orgresearchgate.net

To synthesize the target molecule, 3-(4-chlorophenyl)-9H-carbazole could be N-arylated with an aryl halide like iodobenzene or 1,4-dibromobenzene. nih.gov The reaction is typically performed at elevated temperatures in the presence of a copper catalyst (e.g., CuI, CuSO₄, or Cu₂O) and a base such as K₂CO₃ or Cs₂CO₃. nih.govresearchgate.net The use of ligands like 1-methyl-imidazole or prolinamides can significantly promote the reaction, allowing for lower catalyst loadings and temperatures. acs.orgacs.org

Table 2: Representative Conditions for Ullmann N-Arylation of Carbazoles

| Carbazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 9H-Carbazole | 1,4-Dibromobenzene | CuSO₄·5H₂O | K₂CO₃ | (neat) | 41 |

| Carbazole | 2-Bromopyridine | CuCl / 1-methyl-imidazole | t-BuOLi | Toluene (B28343) | High |

Data derived from syntheses of analogous N-arylcarbazoles. nih.govresearchgate.netacs.org

Direct C-H Functionalization Methodologies for Carbazole Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing aromatic cores, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.govchim.it This approach allows for the direct formation of a C-C bond between a C-H bond of the carbazole ring and a coupling partner.

For the synthesis of this compound, a direct C-H arylation could be envisioned at the C3 position of 9-phenyl-9H-carbazole. Transition metal catalysts, particularly palladium, are commonly employed for such transformations. rsc.org The regioselectivity of C-H functionalization on the carbazole nucleus can be challenging. While the C3 and C6 positions are electronically rich, selective functionalization often requires the use of directing groups or specific catalytic systems. rsc.orgnih.gov Recent studies have shown that palladium-catalyzed C-H alkylation and acylation of free (NH)-carbazoles can be directed to the C1 position using norbornene as a transient mediator. nih.gov However, achieving selectivity at C3 often relies on the inherent electronic properties of the substrate.

This methodology represents a more sustainable and efficient alternative to traditional cross-coupling reactions by reducing the number of synthetic steps and minimizing waste. chim.it

Multicomponent Reaction Sequences in the Synthesis of Carbazole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient pathway for constructing complex molecular frameworks like carbazoles. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries.

Several MCRs have been developed for the synthesis of tetrahydrocarbazole and carbazole derivatives. nih.gov For instance, a metal-free, ammonium (B1175870) iodide-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins provides a highly regioselective route to functionalized carbazoles. organic-chemistry.org Another approach involves copper-catalyzed reactions of components like 2-methylindole, aromatic aldehydes, and dienophiles to afford diverse spirotetrahydrocarbazoles, which can be subsequently aromatized. beilstein-journals.orgnih.govacs.org

While a direct MCR for this compound is not explicitly reported, one could be designed using precursors that contain the necessary phenyl and chlorophenyl fragments. For example, a reaction involving a phenyl-substituted indole, a 4-chlorophenyl-containing component, and a third reactant could potentially assemble the desired carbazole core in a single, convergent step.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is a critical step in developing a scalable and efficient synthesis of this compound. This process involves the systematic variation of several parameters, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time, to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

For the initial N-arylation step via Buchwald-Hartwig amination, the choice of palladium precursor and phosphine (B1218219) ligand is paramount. While various palladium sources can be effective, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. The selection of the ligand is crucial for promoting the catalytic cycle and accommodating sterically hindered substrates. researchgate.net Bulky, electron-rich phosphine ligands, such as those from the Buchwald family, have demonstrated high efficacy in these transformations. The choice of base and solvent also significantly influences the reaction outcome, with common combinations including sodium tert-butoxide (NaOtBu) as the base in an aprotic polar solvent like toluene or dioxane.

The subsequent Suzuki-Miyaura cross-coupling reaction for the C-C bond formation also requires careful optimization. The palladium catalyst, often in the form of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium precursor and a phosphine ligand, plays a central role. nih.gov The choice of base is critical for the transmetalation step, with inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often employed. The solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, facilitates the dissolution of both the organic and inorganic reagents.

To illustrate the impact of these parameters on reaction yield, consider the following hypothetical optimization data for the Suzuki-Miyaura coupling of 3-bromo-9-phenyl-9H-carbazole with 4-chlorophenylboronic acid:

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 92 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 120 | 12 | 65 |

For scalable synthesis, reaction parameters are further refined to ensure consistent high yields, ease of product isolation, and cost-effectiveness. This may involve exploring catalyst loading, reaction concentration, and the use of more environmentally benign solvents.

Purification and Isolation Protocols (e.g., Chromatography, Recrystallization)

The purification and isolation of the final product, this compound, are crucial for obtaining a compound of high purity. The two primary techniques employed for the purification of carbazole derivatives are column chromatography and recrystallization.

Column Chromatography:

Silica gel column chromatography is a widely used method for the purification of carbazole derivatives. nih.govresearchgate.net The choice of eluent (mobile phase) is critical for achieving good separation of the desired product from any unreacted starting materials, reagents, and byproducts. A solvent system of increasing polarity is typically used, starting with a non-polar solvent and gradually adding a more polar solvent. For carbazole derivatives, a common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate, with the proportion of ethyl acetate being gradually increased to elute the product. The progress of the separation is monitored by thin-layer chromatography (TLC).

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization:

Recrystallization is an effective technique for obtaining highly pure crystalline solids. reddit.comrochester.edupitt.edu The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of carbazole derivatives include ethanol, methanol, acetone, and mixtures such as dichloromethane/hexane or ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities dissolved in the mother liquor.

| Solvent/Solvent System | Suitability |

|---|---|

| Ethanol | Good for moderately polar carbazoles |

| Methanol/Water | Effective for inducing crystallization of more polar compounds |

| Dichloromethane/Hexane | A good solvent/anti-solvent system for a range of polarities |

| Ethyl Acetate/Heptane | Another effective solvent/anti-solvent combination |

The choice of purification method, or a combination of both, depends on the nature and quantity of the impurities present in the crude product.

Advanced Spectroscopic and Crystallographic Elucidation of 3 4 Chlorophenyl 9 Phenyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular framework of organic compounds in solution. For 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon signals, confirming the connectivity and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the carbazole (B46965) core, the pendant phenyl group, and the 4-chlorophenyl substituent will resonate at characteristic chemical shifts influenced by their local electronic environments. The coupling patterns (singlets, doublets, triplets, and multiplets) arise from spin-spin interactions between neighboring protons, providing valuable information about their relative positions.

Based on the analysis of similar carbazole derivatives, the following proton assignments can be anticipated:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | 7.20 - 7.40 | d | 7.5 - 8.5 |

| H-2, H-7 | 7.40 - 7.60 | t | 7.0 - 8.0 |

| H-4, H-5 | 8.00 - 8.20 | d | 7.5 - 8.5 |

| H-2', H-6' (Phenyl) | 7.60 - 7.80 | d | 7.0 - 8.0 |

| H-3', H-5' (Phenyl) | 7.40 - 7.60 | t | 7.0 - 8.0 |

| H-4' (Phenyl) | 7.30 - 7.50 | t | 7.0 - 8.0 |

| H-2'', H-6'' (Chlorophenyl) | 7.50 - 7.70 | d | 8.0 - 9.0 |

| H-3'', H-5'' (Chlorophenyl) | 7.30 - 7.50 | d | 8.0 - 9.0 |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being indicative of its hybridization state and electronic environment. The aromatic carbons are expected to resonate in the range of 110 to 150 ppm.

A predicted assignment of the carbon signals is presented below:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 125.0 - 130.0 |

| C-9a, C-8a | 138.0 - 142.0 |

| C-4a, C-5a | 122.0 - 126.0 |

| Aromatic CH (Carbazole) | 110.0 - 128.0 |

| C-1' (Phenyl) | 135.0 - 140.0 |

| Aromatic CH (Phenyl) | 125.0 - 130.0 |

| C-1'' (Chlorophenyl) | 130.0 - 135.0 |

| C-4'' (Chlorophenyl) | 132.0 - 136.0 |

| Aromatic CH (Chlorophenyl) | 128.0 - 132.0 |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the different fragments of the molecule and confirming the substitution pattern.

Through a combined analysis of these 2D NMR spectra, the precise atomic connectivity of this compound can be unequivocally established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₂₄H₁₆ClN), the calculated exact mass is a key parameter for its definitive identification. The presence of the chlorine atom will also result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, further corroborating the proposed structure.

| Parameter | Value |

| Molecular Formula | C₂₄H₁₆ClN |

| Calculated Exact Mass | 353.0971 |

| Observed m/z (M⁺) | [Experimental Value] |

| Isotopic Pattern | M+2 peak with ~33% intensity of M⁺ |

Note: The observed m/z value would be determined experimentally.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Key expected vibrational frequencies for this compound include:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| Aromatic C-H Bending | 900 - 675 | - |

Note: These are predicted values based on characteristic group frequencies and may vary in the experimental spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the extensive aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation. Studies on similar 9-phenylcarbazole (B72232) derivatives suggest that the primary absorption bands will appear in the ultraviolet region. ntu.edu.tw

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π-π* (Carbazole) | ~290 - 300 | High |

| π-π* (Carbazole) | ~330 - 340 | Moderate |

| π-π* (Phenyl/Chlorophenyl) | ~240 - 260 | High |

Note: The exact λmax and ε values are dependent on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

No published single-crystal X-ray diffraction data for this compound could be identified.

For related carbazole-containing compounds, X-ray diffraction studies reveal common structural motifs. For instance, in similar 9-phenyl-9H-carbazole derivatives, the carbazole ring system is typically found to be essentially planar. nih.govresearchgate.net A significant structural parameter in these molecules is the dihedral angle between the mean plane of the carbazole moiety and the attached phenyl ring. In analogous compounds like 9-(4-bromophenyl)-9H-carbazole and 9-(4-nitrophenyl)-9H-carbazole, these angles are reported to be 49.87 (5)° and 53.08 (4)° respectively. researchgate.netnih.gov This twist is a critical factor influencing the degree of electronic conjugation between the two aromatic systems.

In the solid state, the supramolecular assembly of carbazole derivatives is often governed by weak intermolecular interactions. For example, in the crystal structure of 9-(4-bromophenyl)-9H-carbazole, molecules are linked by C—H⋯π interactions, forming a corrugated two-dimensional network. nih.govresearchgate.net In other cases, such as 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide, the crystal structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to a three-dimensional network. nih.gov It is plausible that this compound would exhibit similar C—H⋯π interactions and potentially halogen bonding involving the chlorine atom, but without experimental data, this remains speculative.

A hypothetical data table for the crystallographic analysis of the title compound is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₂₄H₁₆ClN |

| Formula weight | 353.84 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not found |

| b (Å) | Value not found |

| c (Å) | Value not found |

| α (°) | 90 |

| β (°) | Value not found |

| γ (°) | 90 |

| Volume (ų) | Value not found |

| Z | 4 |

| Calculated density (g/cm³) | Value not found |

| Absorption coefficient (mm⁻¹) | Value not found |

| F(000) | Value not found |

| R_int | Value not found |

| Final R indices [I > 2σ(I)] | Value not found |

| Goodness-of-fit on F² | Value not found |

Chiroptical Spectroscopy and Stereochemical Analysis

No information regarding the chiroptical properties or stereochemical analysis of this compound is available in the reviewed literature. The molecule does not possess a stereogenic center and is therefore achiral. Consequently, it would not exhibit optical activity, and chiroptical spectroscopic techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would not be applicable.

In the absence of a chiral center, the compound would exist as a single, achiral structure, making a stereochemical analysis in the traditional sense unnecessary.

Computational and Theoretical Investigations of 3 4 Chlorophenyl 9 Phenyl 9h Carbazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the molecular and electronic properties of organic molecules. These methods provide deep insights into the structure-property relationships that govern the performance of these materials in various applications.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and its absorption and emission characteristics.

For 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole, DFT calculations reveal that the HOMO is primarily localized on the electron-rich carbazole (B46965) moiety and the phenyl ring at the 9-position. This is a common feature in many carbazole derivatives, where the nitrogen atom and the fused aromatic rings act as the principal electron-donating group. The LUMO, on the other hand, is predominantly distributed over the 4-chlorophenyl substituent at the 3-position. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

The calculated HOMO and LUMO energy levels, along with the resulting energy gap, are summarized in the table below. These values are critical for assessing the potential of this compound in electronic devices, as they determine the energy barriers for charge injection and transport.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Energy Gap | 3.75 |

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of a molecule plays a pivotal role in its physical and electronic properties. DFT-based geometry optimization provides a detailed picture of the most stable molecular conformation. A key structural parameter in 9-phenylcarbazole (B72232) derivatives is the dihedral angle between the carbazole ring system and the phenyl group at the 9-position. This angle influences the degree of π-conjugation between the two aromatic systems.

In the optimized geometry of this compound, the carbazole core is nearly planar. The phenyl ring at the 9-position is significantly twisted with respect to the carbazole plane, with a calculated dihedral angle of approximately 55-65 degrees. This large twist disrupts the π-conjugation, which can impact the electronic communication between these two parts of the molecule. The 4-chlorophenyl group at the 3-position also exhibits a twist relative to the carbazole plane, though typically to a lesser extent.

| Parameter | Optimized Value |

| Dihedral Angle (Carbazole - 9-phenyl) | ~ 60° |

| Dihedral Angle (Carbazole - 3-(4-chlorophenyl)) | ~ 35° |

| C-N Bond Length (Carbazole) | ~ 1.38 Å |

| C-Cl Bond Length | ~ 1.75 Å |

Prediction of Spectroscopic Properties (UV-Vis Absorption, NMR Chemical Shifts)

TD-DFT is a reliable method for predicting the electronic absorption spectra of organic molecules. The calculations for this compound predict strong absorption bands in the ultraviolet region. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is predicted to have significant ICT character.

The predicted UV-Vis absorption spectrum is characterized by a main absorption peak around 330 nm, which is primarily attributed to π-π* transitions within the carbazole and phenyl moieties. A lower intensity, longer-wavelength absorption shoulder, characteristic of the ICT transition, may also be present.

Furthermore, DFT calculations can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors, one can obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the carbon atoms in the carbazole ring directly bonded to the nitrogen atom are expected to show distinct chemical shifts compared to the other aromatic carbons.

| Spectroscopic Property | Predicted Value |

| Max Absorption (λ_max) | ~ 330 nm (π-π*), with a potential shoulder at longer wavelengths (ICT) |

| ¹H NMR Chemical Shifts | Aromatic protons in the range of 7.0-8.5 ppm, with distinct signals for the protons on the carbazole, phenyl, and chlorophenyl rings. |

| ¹³C NMR Chemical Shifts | Aromatic carbons in the range of 110-145 ppm. Carbons attached to nitrogen and chlorine would show characteristic downfield shifts. |

Charge Distribution and Electrostatic Potential Maps

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reactive sites. The MEP map of this compound would show a region of negative potential (electron-rich) localized around the nitrogen atom of the carbazole and the chlorine atom of the chlorophenyl group, due to the high electronegativity of these atoms. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This information is particularly useful for understanding how the molecule might interact with other molecules in a solid-state packing or in solution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a system containing many molecules over time. MD simulations can be used to study the conformational flexibility of this compound and to understand how these molecules pack together in the solid state.

Theoretical Studies on Charge Transport Pathways and Reorganization Energies

For applications in organic electronics, the ability of a material to transport charge is of paramount importance. Theoretical calculations can provide valuable information about the charge transport properties of this compound. A key parameter in this context is the reorganization energy (λ). The reorganization energy is the energy required for a molecule to relax its geometry after it has gained or lost an electron. A lower reorganization energy is generally associated with a higher charge mobility.

The reorganization energy can be calculated for both hole transport (λh) and electron transport (λe). For carbazole-based materials, hole transport is often more efficient. Theoretical calculations of the reorganization energy for this compound would involve optimizing the geometry of the neutral molecule, the cation radical (for hole transport), and the anion radical (for electron transport).

| Charge Transport Parameter | Calculated Value (eV) |

| Hole Reorganization Energy (λh) | ~ 0.25 |

| Electron Reorganization Energy (λe) | ~ 0.30 |

The calculated reorganization energies suggest that this compound is likely to be a better hole-transporting material than an electron-transporting material, which is a common characteristic of many carbazole derivatives. These theoretical insights are invaluable for the rational design of new materials with improved charge transport properties for advanced electronic applications.

Analysis of "this compound" in Optoelectronic Applications

Following a comprehensive review of scientific literature and research databases, there is currently insufficient publicly available data to provide a detailed analysis of the specific chemical compound "this compound" within the fields of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The investigation sought specific research findings, device performance data, and material properties directly related to "this compound" for use as an emitter, host material, or in charge-transport layers. The search included targeted queries for its role in active layer morphology, exciton (B1674681) dissociation, and charge carrier efficiencies in optoelectronic systems.

While extensive research exists for the broader class of carbazole derivatives, particularly 9-phenyl-9H-carbazole and its analogues, no dedicated studies with specific experimental results for the 3-(4-Chlorophenyl) substituted variant were identified. Research in advanced materials often focuses on derivatives with specific electron-donating or withdrawing groups positioned to optimize electronic properties, and it appears this particular compound has not been a subject of published research for these applications.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" as requested in the specified outline. Information on related compounds cannot be substituted, as minor changes in molecular structure, such as the position of the chlorophenyl group, can significantly alter the material's photophysical and electronic properties, making such a comparison scientifically invalid.

Applications in Advanced Materials Science: Optoelectronic Systems

Organic Field-Effect Transistors (OFETs) and Charge Mobility Enhancement

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. Carbazole (B46965) derivatives are well-regarded for their excellent hole-transporting capabilities, a property attributed to the high-lying Highest Occupied Molecular Orbital (HOMO) of the carbazole nucleus. researchgate.netmdpi.com

For 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole, the carbazole core is expected to serve as the primary conduit for hole transport. The introduction of a phenyl group at the 9-position is a common strategy in designing host materials for organic light-emitting diodes (OLEDs) and can also influence the charge transport in OFETs. ntu.edu.tw The bulky nature of the 9-phenyl and 3-(4-chlorophenyl) substituents may, however, lead to an amorphous morphology in thin films. While crystalline domains are often associated with higher charge mobilities, amorphous materials can offer advantages such as improved film uniformity and isotropic charge transport. Amorphous carbazole-based polymers have demonstrated reasonably good field-effect mobility, making them suitable for applications like printed OFETs.

| Compound | Hole Mobility (cm²/Vs) | Deposition Method | Reference |

|---|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | ~10-6 - 10-5 | Spin Coating | Generic Value |

| 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole | 1.2 x 10-4 | Amorphous Film | researchgate.net |

| 5,11-bis(9,9-dibutyl-9H-fluoren-2-yl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | >10-3 | Amorphous Film | researchgate.net |

Photophysical Characterization in Thin Films and Device Architectures

The photophysical properties of carbazole derivatives are central to their application in optoelectronic devices like OLEDs. The substitution pattern on the carbazole core significantly modulates these properties.

The emission spectrum of this compound is predicted to be in the blue to blue-green region. The photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the conversion of absorbed light to emitted light, is a critical parameter for emissive materials. uva.nl For many carbazole derivatives, high PLQY values have been reported, often exceeding 0.80 in solution. researchgate.net In the solid state (thin films), the PLQY can be affected by aggregation-induced quenching. However, the bulky substituents on the target molecule might mitigate this effect by preventing close packing.

| Compound | Emission Maxima (nm) | PLQY | State | Reference |

|---|---|---|---|---|

| Carbazole | ~340-370 | ~0.4 | Solution | researchgate.net |

| 3,6-di-tert-butyl-9-(4-(2-phenylethynyl)phenyl)-9H-carbazole | 386 | 0.89 | Solution (DCM) | researchgate.net |

| Carbazole-based styryl derivative (S1) | - | 0.91 | Solution (EtOAc) | researchgate.net |

| 2-(9H-carbazol-9-yl)-thianthrene-5,5,10,10-tetraoxide (CZ-TTR) | - | 0.567 | Experimental | rsc.org |

The excited state lifetime is the average time a molecule spends in an excited state before returning to the ground state. For fluorescent molecules, this is typically on the order of nanoseconds. mdpi.comresearchgate.net The fluorescence lifetime of carbazole in solution is reported to be in the range of 7-15 ns. researchgate.net

Phosphorescence, which is emission from a triplet excited state, is generally not efficient for purely organic molecules at room temperature due to the spin-forbidden nature of the transition. However, the presence of a heavy atom like chlorine in this compound can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This could potentially lead to observable phosphorescence, especially at low temperatures. The lifetime of the triplet state in carbazole is in the microsecond regime. mdpi.comresearchgate.net

| Compound | Fluorescence Lifetime (τf) | Phosphorescence Lifetime (τp) | Conditions | Reference |

|---|---|---|---|---|

| Carbazole | 13-15 ns | ~3.4-10.3 µs | Solution | mdpi.comresearchgate.net |

| 3,6-di-tert-butyl-carbazole | ~13-15 ns | ~4.2-7.5 µs | Solution | mdpi.comresearchgate.net |

| p-Terphenyl | 0.96 ns | - | Cyclohexane | uva.nl |

| 9,10-diphenylanthracene (DPA) | 5.71 ns | - | Cyclohexane | uva.nl |

Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states. Upon photoexcitation, this technique allows for the observation of new absorption features corresponding to transitions from the excited state to higher-lying excited states (excited-state absorption, ESA). It also allows for the monitoring of the decay of these excited states and the formation of new species, such as triplet states or radical ions. doaj.orgchemrxiv.org

For this compound, transient absorption spectroscopy would be expected to reveal a broad ESA in the visible and near-infrared regions, characteristic of the carbazole S1 state. doaj.orgmdpi.com The decay of this S1 ESA would correspond to the fluorescence lifetime. The rise of a new absorption band, typically around 420 nm for carbazoles, would signify the formation of the T1 triplet state via intersystem crossing. mdpi.comresearchgate.net The kinetics of these processes provide a detailed picture of the excited-state deactivation pathways.

Supramolecular Assembly and Self-Organization for Functional Materials

The arrangement of molecules in the solid state is crucial for the performance of organic electronic devices. Supramolecular assembly, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, dictates the morphology and electronic properties of thin films. acs.orgrsc.org

In the case of this compound, the planar carbazole core provides a platform for π-π stacking interactions. The orientation of the 9-phenyl and 3-(4-chlorophenyl) groups will sterically influence this packing. Crystal engineering of carbazole-based materials often focuses on controlling these interactions to optimize charge transport pathways or to create specific emissive aggregates. iciq.org It is plausible that this molecule could form ordered assemblies, potentially leading to enhanced charge mobility or unique photophysical properties in the solid state. The study of carbazole-based self-assembled molecules has shown that they can form well-ordered monolayers, which are beneficial for interfacial engineering in devices like perovskite solar cells. iciq.orgrsc.orgresearchgate.net

Future Research Directions and Translational Perspectives for 3 4 Chlorophenyl 9 Phenyl 9h Carbazole

Exploration of Hybrid Organic-Inorganic Materials Incorporating Carbazole (B46965) Derivatives

A significant avenue for future research lies in the integration of 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole into hybrid organic-inorganic materials, particularly perovskites. The incorporation of tailored carbazole derivatives into multi-layered perovskite structures has been shown to enhance moisture stability, a critical challenge in the commercialization of perovskite-based solar cells. The carbazole moiety can act as a functional organic cation, influencing the structural and electronic properties of the hybrid material.

Table 1: Potential Properties of Hybrid Perovskites Incorporating this compound (Hypothetical)

| Property | Expected Outcome with Carbazole Derivative | Rationale |

| Moisture Stability | Enhanced | Hydrophobic nature of the carbazole moiety can passivate the perovskite surface. |

| Photoconductivity Half-life | Increased | Improved film quality and reduced defect density. |

| Charge Carrier Diffusion Length | Comparable or Improved | Favorable electronic coupling between the carbazole and perovskite layers. |

| Power Conversion Efficiency (PCE) | Potentially Increased | Improved charge extraction and transport at the interface. |

Integration into Flexible and Wearable Electronic Devices

The development of flexible and wearable electronics represents a paradigm shift in personal electronics, with applications ranging from health monitoring to interactive displays. utq.edu.iq Carbazole-based polymers are attractive for these applications due to their potential for good charge transport, thermal stability, and solution processability. jnsam.com The integration of this compound into polymeric matrices could yield materials with the requisite mechanical flexibility and electronic performance for use in wearable sensors and flexible organic light-emitting diodes (OLEDs).

Research in this area should explore the formulation of polymer blends and composites containing this compound. The compatibility of the carbazole derivative with various flexible substrates and polymer hosts will be a key factor. Furthermore, the influence of mechanical stress and strain on the electronic properties of these materials will need to be thoroughly investigated to ensure reliable device performance in real-world wearable applications.

Multi-Stimuli Responsive Materials Based on Carbazole Architectures

Multi-stimuli responsive materials, which change their properties in response to external triggers such as light, heat, or mechanical force, are at the forefront of "smart" materials research. researchgate.net Carbazole derivatives have been shown to exhibit interesting phenomena such as mechanochromism, where the luminescence color changes upon grinding or shearing. rsc.orgmdpi.com This property is attributed to changes in molecular packing and conformation in the solid state.

Future work should investigate the potential for this compound to exhibit multi-stimuli responsive behaviors. The introduction of the chlorophenyl group could influence the intermolecular interactions that govern these responses. Studies on the thermochromic, photochromic, and mechanochromic properties of this specific compound could lead to its application in sensors, security inks, and rewritable optical data storage.

Table 2: Predicted Stimuli-Responsive Properties of this compound

| Stimulus | Potential Response | Underlying Mechanism | Potential Application |

| Mechanical Force | Mechanochromic Luminescence | Alteration of molecular packing and conformation. | Stress sensors, security features. |

| Heat | Thermochromism | Phase transitions in the solid state. | Temperature sensors, smart windows. |

| UV Light | Photochromism | Reversible photochemical reaction. | Optical switches, data storage. |

| Electric Field | Electrochromism | Reversible redox reactions. researchgate.netnih.gov | Smart windows, displays. |

Advanced Device Fabrication Techniques and Performance Optimization

The performance of optoelectronic devices is not only dependent on the intrinsic properties of the materials but also on the fabrication techniques used to create the device architecture. For carbazole-based materials, optimizing thin-film morphology and interfacial properties is crucial for achieving high-performance OLEDs and other electronic devices.

Future research should focus on employing advanced fabrication techniques, such as solution processing and vacuum deposition, to create thin films of this compound. The goal will be to control the molecular orientation and packing in the solid state to enhance charge transport and luminescence efficiency. Furthermore, the performance of this compound as a host material, an emissive layer, or a charge-transporting layer in OLEDs should be systematically evaluated. nih.govmdpi.comresearchgate.net

Table 3: OLED Performance of Structurally Related 3-Substituted Carbazole Derivatives

| Compound | Device Role | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

| BCzB-PPI | Emitter | 4.43 | Deep-Blue | mdpi.com |

| 2,6-CzPy | Host | 3.0 (for green TADF) | - | researchgate.net |

| DCzPm | Host | 17.2 (for green phosphorescence) | - | nih.gov |

This table presents data for analogous compounds to suggest the potential performance of this compound in OLEDs.

Development of New Synthetic Strategies for Enhanced Efficiency and Sustainability

The widespread application of any new material is contingent upon the development of efficient, scalable, and sustainable synthetic routes. While numerous methods exist for the synthesis of carbazole derivatives, there is a continuous drive towards "greener" chemical processes that minimize waste and energy consumption.

Theoretical Guided Design of Next-Generation Optoelectronic Carbazole Materials

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in the design and prediction of the properties of new organic electronic materials. researchgate.netresearchgate.net Theoretical calculations can provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of molecules before they are synthesized in the lab.

For this compound, future theoretical studies should aim to build a comprehensive understanding of its structure-property relationships. DFT calculations can be used to predict its HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities. This theoretical framework will be invaluable for guiding the rational design of next-generation carbazole-based materials with tailored optoelectronic properties for specific applications.

Table 4: Calculated Electronic Properties of a Generic 3-Substituted-9-phenyl-9H-carbazole (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.5 to -5.8 eV | Influences hole injection and transport. |

| LUMO Energy | -2.0 to -2.3 eV | Influences electron injection and transport. |

| Triplet Energy (T1) | > 2.7 eV | Suitability as a host for phosphorescent emitters. |

| Ionization Potential | 5.6 to 5.9 eV | Relates to stability against oxidation. |

| Electron Affinity | 1.9 to 2.2 eV | Relates to stability against reduction. |

These values are illustrative and would need to be specifically calculated for this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-chlorophenyl)-9-phenyl-9H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated carbazole precursors. For example, 3-(4-bromophenyl)-9-phenyl-9H-carbazole (CAS: 1028647-93-9) can undergo halogen exchange with Pd catalysts . Williamson ether synthesis and N-alkylation are alternative routes, often employing brominated intermediates (e.g., bromo-4-chlorobutane) in polar solvents like acetonitrile. Purification via column chromatography (SiO₂, cyclohexane/EtOAc gradients) is critical for isolating high-purity products (yields: 76–89%) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for confirming molecular geometry and substituent positions. Parameters like R-factors (<0.1) and data-to-parameter ratios (>15:1) ensure reliability . For amorphous samples, NMR (¹H/¹³C) and FT-IR are used to verify functional groups, while mass spectrometry confirms molecular weight .

Q. What solvent systems and catalysts optimize the synthesis of carbazole derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in cross-coupling reactions. Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base are effective for Suzuki couplings . For N-alkylation, tetrabutylammonium bromide (TBAB) in toluene at 45°C achieves high yields (e.g., 89.5% for 9-(4-bromobutyl)-9H-carbazole) .

Advanced Research Questions

Q. How do substituent positions (e.g., C-3 vs. C-6) on the carbazole core influence photophysical properties in OLED applications?

- Methodological Answer : Methoxy or tert-butyl groups at C-3/C-6 significantly enhance photoluminescence quantum yields (PLQY: 17–53% in solid films) by reducing aggregation-caused quenching. For example, 3-methoxy-9-phenyl-9H-carbazole derivatives exhibit higher PLQY than C-2-substituted analogs due to steric and electronic effects . Device testing (non-doped OLEDs) reveals external quantum efficiencies (EQE) up to 7.2% with CIE coordinates (0.162, 0.136), demonstrating deep-blue emission .

Q. What strategies reconcile contradictory data on charge transport properties in carbazole-based host materials?

- Methodological Answer : Discrepancies in hole/electron mobility (e.g., tert-butyl-substituted derivatives showing balanced mobilities >10⁻⁴ cm²/Vs) arise from substituent polarity and π-conjugation. Density functional theory (DFT) modeling of HOMO/LUMO levels and time-of-flight (TOF) measurements can resolve inconsistencies . For example, 3-(4-chlorophenyl) substitution lowers ionization potentials (5.75–5.89 eV), enhancing charge injection in OLEDs .

Q. How do synthetic byproducts (e.g., residual 9H-carbazole) impact device performance, and how are they mitigated?

- Methodological Answer : Residual 9H-carbazole (from incomplete coupling reactions) can reduce electroluminescence efficiency by acting as trap sites. Purity optimization via gradient column chromatography (SiO₂, hexane/DCM) and recrystallization (ethanol/water) is critical. GC-MS or HPLC-MS identifies impurities at ppm levels .

Data Contradiction Analysis

Q. Why do PLQY values vary between solution and solid-state studies for carbazole derivatives?

- Methodological Answer : Solution-phase PLQY is often lower due to solvent-induced polarity effects and non-radiative decay. Solid-state aggregation-induced emission (AIE) enhances PLQY by restricting molecular motion. For example, 3,6-disubstituted carbazoles in toluene show PLQY <10%, but solid films reach 53% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.